N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide
Description
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide is a thiazole-based acrylamide derivative with a molecular formula of C₂₀H₁₅F₃N₂OS (average mass: 388.407 g/mol) . Its structure features:
- A thiazole ring substituted at position 5 with a 3-chloro-benzyl group.
- An acrylamide moiety linked to a 3-trifluoromethyl-phenyl group at the β-position.
Properties
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2OS/c21-16-6-2-4-14(10-16)11-17-12-25-19(28-17)26-18(27)8-7-13-3-1-5-15(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,26,27)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLXFHHQNLTSGP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 3-chlorobenzyl chloride in the presence of a base such as triethylamine.
Introduction of the Acrylamide Moiety: The acrylamide group is introduced by reacting the thiazole derivative with acryloyl chloride in the presence of a base like pyridine.
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and acrylamide moieties.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers with unique properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Modifications in Benzyl and Phenyl Substituents
Compound A : N-[5-(2,5-Dichlorobenzyl)-thiazol-2-yl]-3-(3,4-dichlorophenyl)-acrylamide
- Structure : Contains 2,5-dichlorobenzyl on the thiazole and 3,4-dichlorophenyl on the acrylamide.
- Molecular Formula : C₁₉H₁₂Cl₄N₂OS.
- Key Difference : Replacement of the trifluoromethyl group with dichlorophenyl enhances hydrophobicity but may reduce metabolic stability compared to the target compound .
Compound B : N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide
- Structure : Features a 4-chlorobenzyl group and 3,4-dichlorophenyl .
- Molecular Formula : C₁₉H₁₃Cl₃N₂OS.
- Key Difference : The para-chloro substitution on the benzyl group may alter steric interactions with biological targets compared to the meta-chloro substitution in the target compound .
Target Compound : N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide
- Unique Feature : The trifluoromethyl group provides strong electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets (e.g., stearoyl-CoA desaturase-1 or CDK7 inhibitors) .
Functional Group Variations in Acetamide Derivatives
Compound C : 2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[5-(3-chloro-benzyl)-thiazol-2-yl]-acetamide
- Structure : Replaces acrylamide with a triazole-sulfanyl-acetamide chain.
- Molecular Formula : C₁₅H₁₅ClN₆OS₂.
- Activity : Demonstrates IC₅₀ values of 1.8 µM against Caco-2 cells (colon cancer), highlighting the importance of the triazole moiety in cytotoxicity .
Compound D : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide
- Structure: Incorporates a thiadiazole-pyridinyl core and phenoxy-acetamide group.
- Activity : Exhibits selective cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) , suggesting that heterocyclic cores beyond thiazole may enhance specificity .
Biological Activity
N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3-(3-trifluoromethyl-phenyl)-acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and research findings related to this compound, including relevant case studies and data tables.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and acrylamide moieties. The specific synthetic pathway may vary, but it often includes the use of chloro-benzyl derivatives and trifluoromethyl groups to enhance biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study evaluating various thiazole derivatives found that certain compounds demonstrated potent inhibitory effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results were promising, suggesting that modifications to the thiazole structure can enhance antitumor efficacy.
Table 1: Antitumor Activity of Related Thiazole Compounds
| Compound ID | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Compound 1 | A549 | 5.0 | High |
| Compound 2 | HCC827 | 6.5 | Moderate |
| Compound 3 | NCI-H358 | 4.8 | High |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
In addition to antitumor properties, thiazole derivatives have shown antimicrobial activity against various bacterial strains. Research indicates that compounds with halogen substitutions (such as chlorine or trifluoromethyl groups) can enhance antimicrobial efficacy by affecting membrane permeability and disrupting metabolic pathways in bacteria.
Case Study: Antimicrobial Efficacy
A specific study evaluated the antimicrobial activity of a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the trifluoromethyl group exhibited superior antibacterial properties compared to their non-fluorinated counterparts.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, potentially inhibiting replication and transcription processes.
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
